
N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of urea derivative, which are known for their wide range of biological activities. The presence of the ureido functional group (NH-CO-NH) and the phenyl group (C6H5) suggest that this compound could have potential applications in medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the ureido and phenyl groups could influence the compound’s solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Anticonvulsant Activity
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, exhibit significant anticonvulsant activity in various animal models of epilepsy. These molecules emphasize the crucial role of the pyrrolidine-2,5-dione core fragment in their anticonvulsant efficacy (Kamiński, Wiklik, & Obniska, 2015).
Antibacterial Agents
Compounds including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3-thiazolidin-3-yl))acetamides and related derivatives exhibit moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents. The study also highlighted the significance of substituents at specific positions for enhancing antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimicrobial Activity
Thiazolidinone and acetidinone derivatives have shown promising antimicrobial activity against different microorganisms, suggesting their potential in developing new antimicrobial agents. The structural integrity of these compounds is confirmed through various spectroscopic methods, underlining the importance of structural features in antimicrobial efficacy (Mistry, Desai, & Intwala, 2009).
Vibrational Spectroscopy and Quantum Computational Approach
The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has been characterized for its vibrational signatures, confirming stereo-electronic interactions leading to stability. This research underscores the compound's pharmacokinetic properties and inhibition activity against viruses, showcasing its potential in antiviral applications (Mary, Pradhan, & James, 2022).
Anticancer Activity
A series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives were synthesized and evaluated for their antitumor activity against SMMC7721 cells and HCT116 cells. The results showed that most compounds exhibit excellent anticancer activity, highlighting the potential of these derivatives in cancer therapy (Chena et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
N-[3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-12(25)21-14-3-2-4-15(9-14)22-19(27)23-16-10-18(26)24(11-16)17-7-5-13(20)6-8-17/h2-9,16H,10-11H2,1H3,(H,21,25)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVAYFRCSMYOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclobutyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2474042.png)
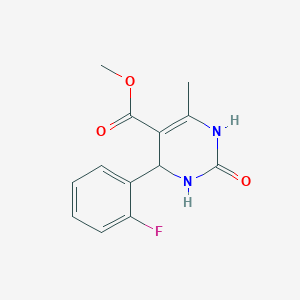
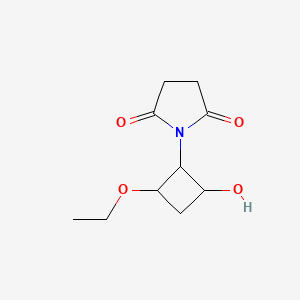
![2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2474046.png)
![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2474047.png)
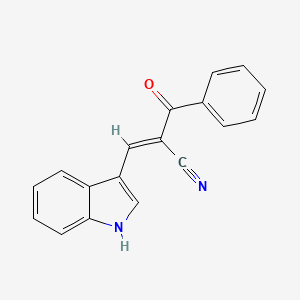
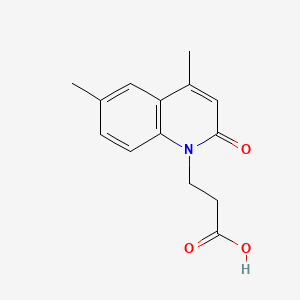
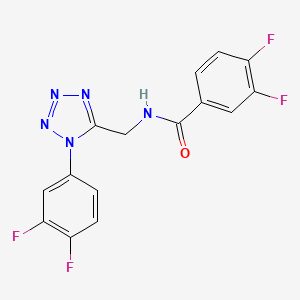
![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2474053.png)
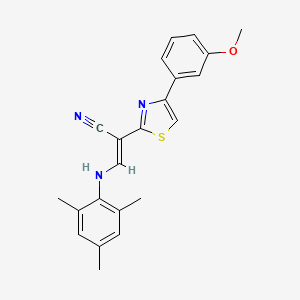
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2474057.png)
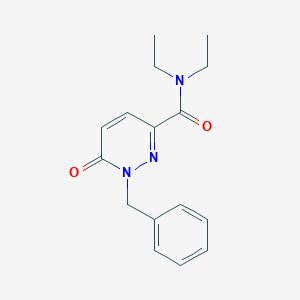
![(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2474060.png)